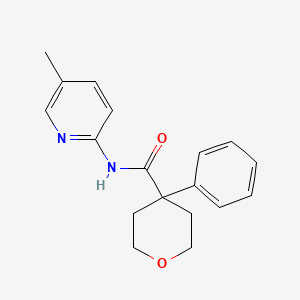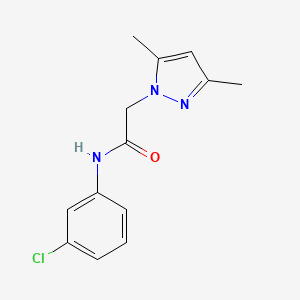![molecular formula C10H12F3N3OS B7480762 (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as MTIP, is a small molecule that has been extensively studied for its potential use in treating various diseases. MTIP is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In
Wirkmechanismus
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can modulate the release of dopamine and other neurotransmitters, which are involved in reward, motivation, and cognitive function.
Biochemical and Physiological Effects
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of addiction, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce the reinforcing effects of drugs of abuse, as well as the motivation to seek out these drugs. In animal models of schizophrenia, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to improve cognitive function, as well as reduce the positive and negative symptoms of the disease. In animal models of Parkinson's disease, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to protect against neurotoxicity and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its high selectivity for the D3 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, one limitation of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. One area of interest is the potential use of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Another area of interest is the development of more potent and selective D3 receptor antagonists, which may have greater therapeutic potential compared to (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, as well as its potential side effects and safety profile.
Synthesemethoden
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 4-(trifluoromethyl)piperidine-1-carboxylic acid chloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a reduction step using a reducing agent, such as sodium borohydride, to yield the final product, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential use in treating various neuropsychiatric disorders. In preclinical studies, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and protect against neurotoxicity in animal models of Parkinson's disease. These findings suggest that (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone may have therapeutic potential in the treatment of these disorders.
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3OS/c1-6-8(18-15-14-6)9(17)16-4-2-7(3-5-16)10(11,12)13/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGFQPFECSMGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)









![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)